molecular formula C10H12N2S B13352054 2-(Benzo[d]thiazol-5-yl)propan-1-amine

2-(Benzo[d]thiazol-5-yl)propan-1-amine

Cat. No.: B13352054
M. Wt: 192.28 g/mol
InChI Key: NORZBYLVWQJGNA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-5-yl)propan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-5-yl)propan-1-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by their functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. In the case of its anticancer activity, the compound induces apoptosis by activating caspase pathways and causing mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

Uniqueness

2-(Benzo[d]thiazol-5-yl)propan-1-amine stands out due to its specific structural features that confer unique biological activities.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-(1,3-benzothiazol-5-yl)propan-1-amine

InChI

InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3

InChI Key

NORZBYLVWQJGNA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)SC=N2

Origin of Product

United States

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